Methyl 1-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1-phenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert it into pyrazole alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, pyrazole alcohols, and various substituted pyrazoles .
Scientific Research Applications
Methyl 1-phenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has shown its potential in developing anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 1-position and the ester group at the 5-position make it a versatile intermediate for further functionalization and application in various fields .
Properties
IUPAC Name |
methyl 2-phenylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-8-12-13(10)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMUXFHCLJAHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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